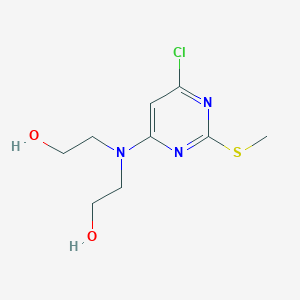
2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
Overview
Description
2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a hydroxyethylamino group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol typically involves multiple steps. One common approach starts with the chlorination of 2-methylthio-4-pyrimidinol to introduce the chloro group. This intermediate is then reacted with 2-aminoethanol under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethylamino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)ethanol
- 2-((6-Chloro-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
- 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)ethane
Uniqueness
2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a chloro and a methylsulfanyl group on the pyrimidine ring distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic properties.
Properties
IUPAC Name |
2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2S/c1-16-9-11-7(10)6-8(12-9)13(2-4-14)3-5-15/h6,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWIIDYAYOQAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174875 | |
| Record name | 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-88-8 | |
| Record name | 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime](/img/structure/B3036133.png)
![5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3036134.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3036138.png)


![2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide](/img/structure/B3036141.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B3036146.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036148.png)
![[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B3036150.png)
![3-[(2,4-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036153.png)


